molecular formula C21H11ClN2O3 B5274920 4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile

4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile

Cat. No.: B5274920
M. Wt: 374.8 g/mol
InChI Key: PNIBRZRSWDGREY-ROOSFFJESA-N
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Description

4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)acrylonitrile. This intermediate is then reacted with 4-hydroxycoumarin under basic conditions to yield the desired product. The reaction conditions typically involve the use of a base such as potassium carbonate in a solvent like ethanol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile include:

  • 4-[(E)-2-(4-methylphenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile
  • 4-[(E)-2-(4-fluorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile
  • 4-[(E)-2-(4-bromophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]-2-imino-5-oxopyrano[3,4-c]chromene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClN2O3/c22-13-8-5-12(6-9-13)7-10-17-19-18(15(11-23)20(24)26-17)14-3-1-2-4-16(14)27-21(19)25/h1-10,24H/b10-7+,24-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIBRZRSWDGREY-ROOSFFJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N)OC(=C3C(=O)O2)C=CC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(C(=N)OC(=C3C(=O)O2)/C=C/C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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